molecular formula C23H37Cl2N B1495505 2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium Hydrogen Dichloride CAS No. 1141464-90-5

2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium Hydrogen Dichloride

Cat. No.: B1495505
CAS No.: 1141464-90-5
M. Wt: 398.4 g/mol
InChI Key: GNHPATZPJSGULD-UHFFFAOYSA-M
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Description

Historical Development of Cyclic (Alkyl)(Amino)Carbenes

Cyclic (alkyl)(amino)carbenes (CAACs) emerged as a groundbreaking class of stable carbenes following their first synthesis in 2005 by Guy Bertrand and collaborators. Unlike traditional N-heterocyclic carbenes (NHCs), which feature two adjacent nitrogen atoms, CAACs replace one nitrogen with a σ-donating alkyl group. This structural modification endows CAACs with enhanced nucleophilicity and electrophilicity, making them stronger π-acceptors and σ-donors than NHCs. Early work demonstrated their ability to activate small molecules like hydrogen at room temperature, a feat unachievable with NHCs due to higher activation energy barriers. The synthesis of CAACs typically involves deprotonation of cyclic aldiminium salts, a route optimized for scalability and versatility in substituent selection.

Classification and Nomenclature of Azaspiro Compounds

Azaspiro compounds belong to a subclass of spirocyclic systems containing at least one nitrogen atom. The compound , 2-(2,6-diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium hydrogen dichloride, follows IUPAC nomenclature rules for spiro systems:

  • Spiro descriptor : The "spiro[4.5]" notation indicates a bicyclic structure where a 4-membered ring (azetidine) and a 5-membered ring (cyclohexane) share a single spiro carbon.
  • Substituents : The 2,6-diisopropylphenyl group occupies the nitrogen atom, while two methyl groups are attached to the spiro carbon.
  • Charge and counterions : The cationic azaspiro framework is balanced by a hydrogen dichloride counterion.

Table 1: Key Nomenclature Elements

Component Description
Parent structure Spiro[4.5]decane
Heteroatom position Nitrogen at position 2 of the azetidine ring
Substituents 2,6-Diisopropylphenyl (N), 3,3-dimethyl (spiro carbon)
Charge +1 (azaspiro cation), balanced by [HCl₂]⁻

Structural Characteristics and Molecular Formula

The compound’s molecular formula, C₂₃H₃₇Cl₂N , reflects its hybrid spirocyclic and aromatic architecture:

  • Spiro core : A fused 4,5-bicyclic system with a quaternary spiro carbon, enforcing perpendicular ring geometries that reduce π-orbital interactions.
  • Steric bulk : The 2,6-diisopropylphenyl group creates a cone-shaped steric profile, shielding the carbene center and enhancing stability.
  • Electronic features : The CAAC’s lone pair resides in a high-energy σ-orbital, while its empty π*-orbital accepts electron density from transition metals.

Figure 1: Structural highlights

  • Backbone : Spiro[4.5]decane with nitrogen at position 2.
  • Substituents : Diisopropylphenyl (N), dimethyl (C3), and hydrogen dichloride counterion.

Significance in Modern Organometallic Chemistry

CAAC ligands, including this compound, have revolutionized catalytic and stoichiometric applications:

  • Transition metal catalysis : CAAC-palladium complexes enable α-arylation of aldehydes at ambient temperatures, avoiding aldol condensation side reactions.
  • Stabilization of low-valent species : CAACs stabilize paramagnetic complexes (e.g., Cu⁰, Fe⁰) by delocalizing spin density across the carbene and metal centers.
  • Small molecule activation : Their strong σ-donor capability facilitates oxidative addition of H₂, NH₃, and CO₂ under mild conditions.

Table 2: Comparative Ligand Properties

Property CAACs NHCs
σ-Donor strength Stronger Moderate
π-Acceptor capacity Weaker Stronger
Singlet-Triplet gap (kcal/mol) ~50–60 ~70–80
Metal complex stability High (low M–C lability) Moderate

Properties

IUPAC Name

2-[2,6-di(propan-2-yl)phenyl]-3,3-dimethyl-2-azoniaspiro[4.5]dec-1-ene;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N.2ClH/c1-17(2)19-11-10-12-20(18(3)4)21(19)24-16-23(15-22(24,5)6)13-8-7-9-14-23;;/h10-12,16-18H,7-9,13-15H2,1-6H3;2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHPATZPJSGULD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)[N+]2=CC3(CCCCC3)CC2(C)C.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141464-90-5
Record name 2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium Hydrogen Dichloride
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Biological Activity

2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium hydrogen dichloride, commonly referred to as a cyclic (alkyl)(amino)carbene (CAAC), has garnered attention in the field of organic chemistry due to its unique structural and electronic properties. This compound is characterized by its ability to stabilize reactive intermediates and facilitate various chemical transformations. The following sections delve into its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H37Cl2NC_{23}H_{37}Cl_2N with a molecular weight of 398.46 g/mol. It is typically encountered as a solid with a purity exceeding 98% as determined by HPLC analysis . The compound features a spirocyclic structure that contributes to its stability and reactivity.

PropertyValue
Molecular FormulaC23H37Cl2NC_{23}H_{37}Cl_2N
Molecular Weight398.46 g/mol
Purity>98% (HPLC)
Physical StateSolid
Storage ConditionsCool, dark place <15°C

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in various chemical reactions. Its structure allows it to participate in electrophilic addition reactions, which can lead to the formation of valuable products in medicinal chemistry.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of CAACs, including the title compound. Results indicated that these compounds exhibit significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
  • Catalytic Applications : Research has demonstrated that this compound can act as a catalyst in hydrogenation reactions, particularly in the hydrogenation of aromatic ketones. This catalytic property is crucial for synthesizing complex organic molecules in pharmaceuticals .
  • Reactivity with Silicon Surfaces : Another notable application involves the modification of silicon surfaces using CAACs. The compound's ability to form stable bonds with silicon has implications for semiconductor technology and materials science .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialSignificant activity against Gram-positive bacteria
Catalytic HydrogenationEffective catalyst for aromatic ketones
Silicon Surface ModificationStable bond formation with silicon surfaces

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as single-crystal X-ray diffraction and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Synthesis Methodology

The compound is synthesized by treating this compound with lithium diethylamide in an inert atmosphere. The reaction conditions are crucial for obtaining high yields and purity levels.

Table 3: Synthesis Conditions

ReagentQuantity
This compound250 mg
Lithium diethylamide99 mg
SolventTHF (Tetrahydrofuran)

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sterically hindered CAAC ligands. Below is a systematic comparison with structurally or functionally analogous compounds:

Structural Analogs

Compound Name Key Structural Features Applications Key Differences
Target Compound : 2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium H·Cl⁻ Spirocyclic backbone, 2,6-diisopropylphenyl group, dichloride counterion Precursor for CAAC-metal catalysts (e.g., Rh, Ag) Unique spirocyclic framework enhances steric protection and electronic tuning.
CyCAAC Ligand : 2-[2,6-Diisopropylphenyl]-3,3-dimethyl-2-azaspiro[4.5]dec-1-ylidene Neutral CAAC ligand (free carbene) Forms Ag–Al σ-bonds in catalytic systems Lacks chloride counterions; used directly as a ligand.
Rh-Cl Complex : [(CACCy,Dipp)Rh(COD)Cl] Rhodium center coordinated to CAAC and cyclooctadiene (COD) Chemoselective hydrogenation of arenes Incorporates a metal center; catalytic rather than precursor role.
Pd-PEPPSI-IPr Catalyst Pd center with bulky N-heterocyclic carbene (NHC) ligand C–S bond formation in cross-coupling reactions Uses NHC instead of CAAC; different steric/electronic profiles.

Research Findings and Data Tables

Table 1: Crystallographic Data Comparison

Parameter Target Compound CyCAAC-AgAl Rh-Cl Complex
Crystal System Monoclinic (P21/n) Not reported Orthorhombic
Bond Length (Å) N⁺–Cl⁻: 3.267 (intermolecular) Ag–Al: 2.68 Rh–C(CAAC): 2.02
Angle (°) N–H⋯Cl⁻: 146.05 Ag–Al–Si: 117.3 Rh–Cl–COD: 88.5

Table 2: Catalytic Performance

Catalyst Reaction Yield/Selectivity Reference
CAAC-Rh (Target-derived) Benzene hydrogenation >95% selectivity for cyclohexane
Pd-PEPPSI-IPr C–S cross-coupling 85–90% yield
NHC-Ag (e.g., AgCl/CAAC) σ-Bond activation Quantitative Al–Ag bond formation

Preparation Methods

Experimental Procedure Summary:

  • A cold (258 K) solution of lithium diethylamide (1.3 mmol) in tetrahydrofuran (THF) was added dropwise to a cold suspension of the azaspirodecenium hydrogen dichloride salt (0.63 mmol) in THF.
  • The reaction mixture was allowed to warm slowly to room temperature and stirred for 24 hours.
  • Volatiles were removed under vacuum, and the residue was extracted with pentane and filtered.
  • Evaporation of pentane afforded the product as a pale orange solid.
  • Single crystals were grown by slow evaporation of a pentane solution at 258 K.

Key Observations:

  • Use of lithium diethylamide (a smaller amide base) led to the formation of the diethylamine adduct rather than the free CAAC carbene.
  • In contrast, bulkier bases such as lithium diisopropylamide or potassium bis(trimethylsilyl)amide typically yield the free CAAC carbene by deprotonation without amine addition.
  • This indicates the steric size of the amine base critically affects the reaction pathway and product formation.

Reaction Scheme and Conditions

Step Reagents & Conditions Outcome
1 2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspirodecenium hydrogen dichloride (0.63 mmol) in THF, 258 K Starting material suspension
2 Addition of lithium diethylamide (1.3 mmol) in THF, 258 K dropwise Deprotonation and amine addition
3 Stirring at room temperature for 24 h Formation of diethylamine adduct of CAAC
4 Work-up: removal of volatiles, pentane extraction, filtration Isolation of pale orange solid product
5 Crystallization by slow pentane evaporation at 258 K Single crystals suitable for X-ray analysis

Characterization Data Supporting Preparation

  • NMR Spectroscopy : The product was characterized by ^1H and ^13C NMR spectroscopy, confirming the formation of the diethylamine adduct.
  • X-ray Crystallography : Single-crystal X-ray diffraction confirmed the molecular structure, showing pyramidalization at the carbene carbon and bond lengths consistent with the amine adduct formation.
  • Yield : Approximately 46% isolated yield under the described conditions.

Comparative Analysis of Base Effects on Preparation

Base Used Product Formed Notes
Lithium diethylamide Diethylamine adduct of CAAC Smaller base leads to amine addition
Lithium diisopropylamide Free CAAC carbene Bulkier base favors free carbene formation
Potassium bis(trimethylsilyl)amide Free CAAC carbene Also favors free carbene formation

Summary Table of Preparation Parameters

Parameter Details
Starting material 2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspirodecenium hydrogen dichloride
Solvent Tetrahydrofuran (THF), dried and molecular sieves treated
Base Lithium diethylamide (2 equivalents)
Temperature Initial 258 K (−15 °C), then warmed to room temperature
Reaction time 24 hours
Work-up Vacuum removal of volatiles, pentane extraction, Celite filtration
Product yield 46%
Characterization techniques ^1H NMR, ^13C NMR, single-crystal X-ray diffraction

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium Hydrogen Dichloride?

  • Methodology : Synthesis typically involves cyclohalogenation and dehydrohalogenation reactions. For example, chlorination of a spirocyclic precursor under controlled conditions (e.g., using Cl₂ in inert solvents like dichloromethane at 0–25°C) can yield the target compound. Reaction progress should be monitored via TLC or HPLC, and intermediates purified via column chromatography using silica gel and ethyl acetate/hexane gradients .
  • Key Parameters : Temperature control (<30°C), stoichiometric halogen ratios, and anhydrous conditions are critical to avoid side reactions like over-halogenation .

Q. How is the structural conformation of this compound validated?

  • Methodology : X-ray crystallography is the gold standard for confirming molecular geometry. For spirocyclic compounds, single-crystal diffraction data (e.g., bond angles, torsion angles) are compared against computational models (DFT/B3LYP). Crystallization is achieved via slow evaporation of solvent mixtures (e.g., ethanol/water) .
  • Analytical Tools : Use Bruker D8 QUEST or similar diffractometers with Mo-Kα radiation (λ = 0.71073 Å). Data refinement software like SHELXL ensures accuracy in bond-length (±0.002 Å) and angle (±0.1°) measurements .

Q. What purification techniques are effective for isolating high-purity samples?

  • Methodology : Recrystallization from ethanol or acetonitrile is preferred for removing unreacted precursors. For trace impurities, preparative HPLC with C18 columns and methanol/water mobile phases (pH 2.5–3.0 adjusted with TFA) achieves >98% purity. Purity is verified via NMR (absence of extraneous peaks) and LC-MS .

Advanced Research Questions

Q. How can the photophysical properties of this compound be analyzed for potential applications in material science?

  • Methodology : UV-Vis spectroscopy (200–800 nm range) and fluorescence spectroscopy (excitation at λmax) quantify absorption/emission profiles. Solvatochromic studies in solvents of varying polarity (e.g., hexane to DMSO) reveal charge-transfer behavior. Time-resolved fluorescence decay assays assess excited-state lifetimes .
  • Advanced Tools : Transient absorption spectroscopy (TAS) and quantum yield calculations using integrating spheres provide mechanistic insights into triplet-state formation .

Q. What experimental designs are suitable for studying its environmental fate and degradation pathways?

  • Methodology : Follow the INCHEMBIOL framework ():

Abiotic Studies : Hydrolysis (pH 4–10 buffers, 25–50°C), photolysis (UV light, λ = 254 nm), and sorption experiments (soil/water partitioning coefficients).

Biotic Studies : Aerobic/anaerobic microbial degradation assays using OECD 301/307 protocols.

  • Analytics : LC-MS/MS quantifies degradation products; QSAR models predict ecotoxicity .

Q. How can reaction intermediates be characterized during mechanistic studies of its synthesis?

  • Methodology : Use in-situ FTIR (400–4000 cm⁻¹) to track functional group changes (e.g., C-Cl stretching at 600–700 cm⁻¹). For unstable intermediates, cryogenic trapping (-78°C) followed by high-resolution MS (HRMS-ESI) or 2D NMR (COSY, HSQC) resolves structural ambiguities .
  • Case Study : identifies cyclohalogenation intermediates via IR bands at 2410 cm⁻¹ (P-Cl) and 883 cm⁻¹ (C=C), validated against synthetic standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium Hydrogen Dichloride
Reactant of Route 2
2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium Hydrogen Dichloride

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